
4-Nitrophenyl-alpha-D-maltohexaoside
Overview
Description
4-Nitrophenyl-alpha-D-maltohexaoside (CAS: 74173-30-1) is a synthetic glycoside substrate widely used in enzymatic assays, particularly for detecting α-amylase activity in clinical diagnostics and research. Its structure consists of a maltohexaose (six glucose units linked by α-1,4 glycosidic bonds) conjugated to a 4-nitrophenyl group. Upon enzymatic hydrolysis by α-amylase, the 4-nitrophenol moiety is released, producing a yellow-colored product measurable spectrophotometrically at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-alpha-D-maltohexaoside typically involves the glycosylation of maltohexaose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The process involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is then subjected to rigorous quality control measures to ensure its suitability for biochemical assays .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-alpha-D-maltohexaoside primarily undergoes enzymatic hydrolysis. The alpha-amylase enzyme cleaves the glycosidic bond, releasing 4-nitrophenol and maltohexaose fragments. This reaction is specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound requires alpha-amylase under optimal pH and temperature conditions. The reaction is typically carried out in a buffered solution to maintain the enzyme’s activity and stability .
Major Products Formed
The major products formed from the enzymatic hydrolysis of this compound are 4-nitrophenol and maltohexaose fragments. The release of 4-nitrophenol, which is yellow, allows for spectrophotometric measurement at 405 nm .
Scientific Research Applications
Enzyme Substrate in Glycosidase Assays
4-Nitrophenyl-alpha-D-maltohexaoside serves as an important substrate for glycosidases, particularly alpha-amylase. The hydrolysis of this compound by alpha-amylase results in the release of free 4-nitrophenol, which can be quantitatively measured spectrophotometrically at 405 nm. This property allows researchers to study enzyme kinetics and mechanisms involved in carbohydrate metabolism.
Case Study: Alpha-Amylase Activity Measurement
- Objective: To evaluate the effect of different inhibitors on alpha-amylase activity.
- Method: Using varying concentrations of this compound as a substrate, researchers measured the rate of hydrolysis in the presence of known inhibitors.
- Results: The absorbance increase correlated with enzyme activity, demonstrating the compound's effectiveness in enzyme assays.
Biochemical Assays for Enzyme Activity
The compound is extensively used in biochemical assays to measure enzyme activities across various biological samples. It provides a sensitive and specific method for quantifying enzyme function, making it essential in both academic and pharmaceutical research.
Data Table: Enzyme Activity Measurement Using this compound
Enzyme Type | Assay Conditions | Measurement Method | Result Interpretation |
---|---|---|---|
Alpha-Amylase | pH 6.9, 37°C | Spectrophotometry at 405 nm | Increase in absorbance indicates enzyme activity |
Glucosidases | Varying pH levels | Fluorescence detection | Higher fluorescence correlates with substrate cleavage |
Drug Development
In pharmaceutical research, this compound is utilized to develop glycosidase inhibitors. These inhibitors can potentially lead to new treatments for diseases associated with carbohydrate metabolism, such as diabetes and certain genetic disorders.
Case Study: Development of Glycosidase Inhibitors
- Objective: To identify potential inhibitors that can modulate alpha-amylase activity.
- Method: Screening various compounds against alpha-amylase using this compound as a substrate.
- Results: Several compounds showed significant inhibitory effects, indicating potential therapeutic applications.
Analytical Chemistry Applications
This compound is also employed in analytical techniques such as chromatography for separating and identifying complex carbohydrate mixtures. Its ability to provide clear spectroscopic signals enhances its utility in analytical chemistry.
Data Table: Chromatographic Analysis Using this compound
Technique | Application | Key Findings |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Separation of glycosides from plant extracts | Effective separation achieved with minimal interference |
Thin-Layer Chromatography (TLC) | Identification of sugar derivatives | Clear visualization of spots corresponding to different sugars |
Food Industry Applications
In the food industry, this compound is used to study carbohydrate digestion and absorption. This research helps improve nutritional formulations and digestive health products.
Case Study: Carbohydrate Digestion Studies
- Objective: To assess the digestibility of carbohydrates in various food products.
- Method: Measuring the hydrolysis of this compound by digestive enzymes.
- Results: Insights into how different food formulations affect carbohydrate metabolism were obtained.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl-alpha-D-maltohexaoside involves its cleavage by alpha-amylase. The enzyme binds to the substrate and hydrolyzes the glycosidic bond, releasing 4-nitrophenol and maltohexaose fragments. The 4-nitrophenol released can be quantitatively measured due to its yellow color, providing a direct indication of enzyme activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₄₂H₆₅NO₃₃
- Molecular Weight : 1112.1 Da
- Purity: ≥96.0% (HPLC), ≤3.0% water content, ≤0.05% free 4-nitrophenol .
- Stability : Stable for 18 months at +2 to +8°C in dry conditions .
Structural and Functional Differences
The table below compares 4-nitrophenyl-alpha-D-maltohexaoside with structurally related glycosides used in enzymatic assays:
Key Observations:
Chain Length Specificity :
- Maltohexaoside (6 glucose units) and maltoheptaoside (7 units) are preferred for α-amylase assays due to their optimal chain length for enzyme binding and cleavage .
- Shorter chains (e.g., maltopentaoside, 5 units) exhibit broader specificity, interacting with glycosidases beyond α-amylase .
Stability and Modifications :
- The benzylidene or ethylidene modifications in maltoheptaoside derivatives (e.g., 4-Nitrophenyl-4,6-benzylidene-maltoheptaoside) enhance structural rigidity but complicate synthesis and storage .
- Unmodified maltohexaoside offers superior stability (18 months at +2 to +8°C) compared to modified analogs, which often require specialized handling .
Analytical Performance: A 1983 study demonstrated a strong correlation (r = 0.996) between α-amylase activity measurements using maltoheptaoside and a maltopentaoside/hexaoside mixture, highlighting the interchangeable utility of these substrates in clinical settings . Maltopentaoside is particularly valued in inhibitor screening due to its sensitivity to minor enzymatic perturbations .
Impurity Profiles and Regulatory Considerations
- This compound : Contains ≤1.0% maltopentaoside and ≤2.0% maltoheptaoside as impurities, ensuring specificity for α-amylase .
Biological Activity
4-Nitrophenyl-alpha-D-maltohexaoside (PNP-α-D-maltohexaoside) is a synthetic chromogenic substrate primarily utilized in biochemical assays to study enzyme activity, particularly that of alpha-amylase. This compound plays a significant role in carbohydrate metabolism by facilitating the hydrolysis of glycosidic bonds, resulting in the release of 4-nitrophenol, which can be quantitatively measured due to its colorimetric properties.
Chemical Structure and Properties
PNP-α-D-maltohexaoside consists of a nitrophenyl group attached to a maltohexaoside, which is a hexasaccharide made up of six glucose units linked by alpha-1,4 glycosidic bonds. Its molecular formula is C₁₁H₁₃₁N₃O₁₁, with a molecular weight of approximately 1111.95 g/mol. The presence of the nitrophenyl group allows for colorimetric detection at a wavelength of around 405 nm when the substrate is cleaved by alpha-amylase .
The biological activity of PNP-α-D-maltohexaoside is primarily characterized by its interaction with alpha-amylase. The enzyme recognizes the specific alpha glycosidic bond within the substrate and hydrolyzes it, releasing glucose and 4-nitrophenol. The reaction can be summarized as follows:
This process is essential for determining enzymatic activity in various biological samples, including saliva and pancreatic secretions .
Applications in Research
PNP-α-D-maltohexaoside has diverse applications in scientific research:
- Enzyme Activity Measurement : It is predominantly used to measure alpha-amylase activity in clinical diagnostics and research settings.
- Carbohydrate Metabolism Studies : Researchers utilize this substrate to investigate carbohydrate digestion processes and the effects of various inhibitors or activators on enzyme kinetics.
- Gene Expression Regulation : Studies indicate that sugar derivatives like PNP-α-D-maltohexaoside may influence gene expression related to metabolic pathways .
Research Findings and Case Studies
Several studies have highlighted the utility of PNP-α-D-maltohexaoside in various experimental setups:
- Enzymatic Kinetics : A study demonstrated that the Km value for alpha-amylase increased significantly when using PNP-α-D-maltohexaoside as a substrate, indicating its effectiveness in assessing enzyme kinetics under different conditions .
- Transglycosylation Activity : Research has shown that enzymes capable of transglycosylation can utilize PNP-α-D-maltohexaoside to form novel glycosidic linkages, thus expanding its application beyond simple hydrolysis .
- Facilitated Diffusion Studies : Investigations into the transport mechanisms of PNP-α-D-maltohexaoside through bacterial membranes have identified LamB as a specific transporter for this compound, providing insights into bacterial carbohydrate uptake mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of PNP-α-D-maltohexaoside, it can be compared with other chromogenic substrates:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Nitrophenyl-beta-D-glucopyranoside | Disaccharide | Used for studying beta-glucosidase activity |
p-Nitrophenol | Monophenolic | Commonly used as a general indicator in assays |
4-Nitrophenyl-alpha-D-glucopyranoside | Disaccharide | Substrate for alpha-glucosidase |
This compound | Hexasaccharide | Specific substrate for alpha-amylase; unique role in starch digestion |
Q & A
Basic Research Questions
Q. What is the primary application of 4-nitrophenyl-alpha-D-maltohexaoside in enzymatic assays?
This compound is widely used as a chromogenic substrate for α-amylase activity quantification. Upon enzymatic cleavage, the 4-nitrophenol moiety is released, producing a detectable yellow color proportional to enzyme activity. This method is favored for its short lag phase and minimal interference from metabolites compared to NADH-based assays .
Q. How should researchers handle safety protocols when working with this compound?
Strict safety measures include wearing protective gloves, eyewear, and lab coats to avoid skin contact. Waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination. These protocols align with general guidelines for nitrophenyl derivatives .
Q. What quality control steps ensure the reliability of this compound in pharmaceutical research?
The compound is used as a reference standard for drug impurity profiling. Researchers should verify purity (>95% via HPLC), confirm batch-specific Certificates of Analysis (CoA), and store it under anhydrous conditions to prevent hydrolysis. Cross-validation with spectroscopic methods (e.g., UV-Vis at 405 nm for nitrophenol detection) is recommended .
Advanced Research Questions
Q. How can enzyme kinetics be optimized using this compound?
Kinetic parameters (e.g., , ) are determined by varying substrate concentrations and monitoring absorbance at 405 nm. Adjusting pH (optimal range: 6.8–7.2) and temperature (37°C for mammalian enzymes) minimizes non-specific hydrolysis. Pre-incubation of enzymes with inhibitors or activators can further elucidate mechanistic details .
Q. What structural modifications enhance the specificity of this compound for novel glycosidases?
Modifications such as introducing ethylidene or benzylidene groups at specific hydroxyl positions (e.g., 4,6-O-ethylidene) can alter substrate-enzyme interactions. Computational docking studies paired with synthetic chemistry (e.g., selective oxidation/reduction) help tailor the molecule for targeting enzymes with unique active sites .
Q. How do researchers resolve contradictions in reported catalytic efficiencies of α-amylases using this substrate?
Discrepancies may arise from differences in assay conditions (e.g., buffer ionic strength, co-solvents). Standardizing protocols (e.g., ISO 15123 for clinical amylase assays) and cross-referencing with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) can clarify variability .
Q. What comparative advantages does this substrate offer over fluorogenic or radiolabeled alternatives?
Unlike fluorogenic substrates requiring specialized equipment, 4-nitrophenyl derivatives enable cost-effective, high-throughput analysis with standard spectrophotometers. Radiolabeled analogs pose safety and disposal challenges, making nitrophenyl-based assays preferable for routine use .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFSLPRCTKUSTG-UYDBUFRNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO33 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-30-1 | |
Record name | 4-Nitrophenyl-alpha-D-maltohexaoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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